Cadmium112

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cadmium-112 is a stable, non-radioactive isotope of Cadmium . It is both naturally occurring and produced by fission . Cadmium is a metallic element in the second transition series, Group IIB . It is a nonabundant, toxic metallic element usually found associated with minerals such as ZnS and other zinc ores .

Synthesis Analysis

Cadmium is often obtained from zinc byproducts and recovered from spent nickel-cadmium batteries . One significant mineral form is greenockite (CdS), but the usual Cadmium source is the oxide in industrial slag associated with the refining of Zn or Pb . A study has described a simple, facile, and cost-effective sol–gel method to fabricate cadmium (Cd)-doped ZnO nanoparticles .

Molecular Structure Analysis

Cadmium exhibits the common +2 oxidation state of its group arising from the loss of two s-orbital electrons . Specifically, Cd (II) has the stable [Kr] 3d10 electronic configuration . The +2 oxidation state dominates the inorganic chemistry of Cd .

Chemical Reactions Analysis

Cadmium ions (Cd²⁺) can react with aqueous ammonia to precipitate white cadmium hydroxide, which dissolves in excess ammonia . Hydrogen sulfide reacts with cadmium ion to precipitate yellow-orange cadmium sulfide from basic, neutral, or weakly acidic solutions .

Physical And Chemical Properties Analysis

Cadmium-112 has a mass number of 112, atomic number of 48, and isotopic mass of 111.902763 . Cadmium is a silvery, crystalline metal, resembling zinc . It is moderately active . Cd²⁺ is colorless in solution and forms complex ions readily .

作用机制

安全和危害

Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Workers can be exposed to cadmium by breathing in dusts, fumes, or mists containing cadmium .

未来方向

Cadmium-112 Metal is one of over 250 stable Metallic isotopes produced by American Elements for biological and biomedical labeling, as target materials and other applications . For thin film applications it is available as rod, pellets, pieces, granules and sputtering targets and as either an ingot or powder .

属性

| { "Design of Synthesis Pathway": "The synthesis of Cadmium112 can be achieved through the process of neutron capture. Cadmium111, which is a stable isotope of cadmium, can be irradiated with neutrons to produce Cadmium112.", "Starting Materials": ["Cadmium111", "Neutrons"], "Reaction": [ "Place Cadmium111 in a nuclear reactor or a neutron generator.", "Irradiate Cadmium111 with neutrons.", "Cadmium111 captures a neutron and undergoes beta decay to form Cadmium112.", "Isolate and purify Cadmium112." ] } | |

CAS 编号 |

14336-65-3 |

产品名称 |

Cadmium112 |

分子式 |

C3H2N2O2S |

分子量 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

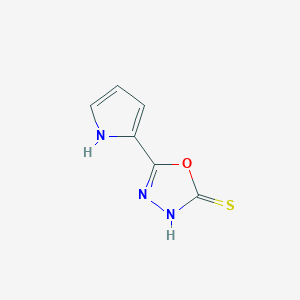

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]piperidine](/img/structure/B1171825.png)